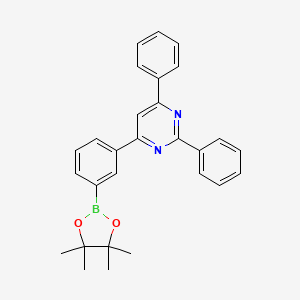

![molecular formula C34H25O6P B3177192 (11bR)-4-羟基-2,6-双(4-甲氧基苯基)-4-氧化-二萘[2,1-d:1',2'-f][1,3,2]二氧杂磷杂丁 CAS No. 1374030-19-9](/img/structure/B3177192.png)

(11bR)-4-羟基-2,6-双(4-甲氧基苯基)-4-氧化-二萘[2,1-d:1',2'-f][1,3,2]二氧杂磷杂丁

描述

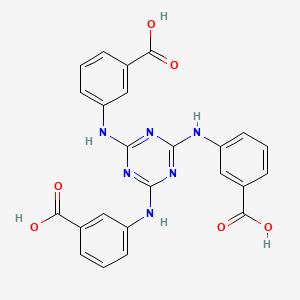

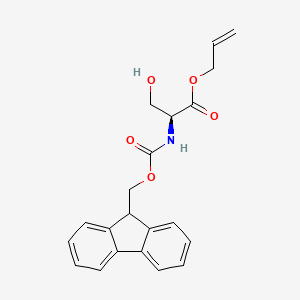

The compound “(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)-4-oxide-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin” is a phosphine-phosphoramidite ligand . It is used in the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Synthesis Analysis

The synthesis of this compound involves a reaction of ®-3,3’-di(2-naphthyl)-1,1’-binaphthyl-2,2’-diol, which was prepared via a procedure developed by either Jørgensen or Wipf, with phosphoryl trichloride, followed by hydrolysis .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple aromatic rings and functional groups. The compound has a dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin core, which is substituted with 4-methoxyphenyl groups .Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 390-400 °C . It is freely soluble in dichloromethane, chloroform, and most organic solvents . Its optical activity is [α]22/D −44.0°, c = 1 in DMSO .科学研究应用

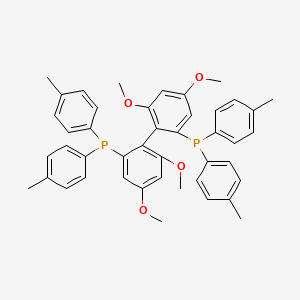

High Refractive Index Materials

(11bR)-4-Hydroxy-2,6-bis(4-methoxyphenyl)dinaphtho[2,1-d1’,2’-f][1,3,2]dioxaphosphepine 4-oxide: (referred to as DNT) belongs to a class of compounds known as “dynamic thiahelicenes.” Researchers have discovered that DNT exhibits an extraordinarily high refractive index of 1.808 at 633 nm, which is rarely achieved in organic small molecules . This property makes it promising for applications in optical devices, such as lenses, waveguides, and photonic materials.

Organic Polymeric High Refractive Index Materials

DNT’s unique structure, characterized by its flexible dynamic thiahelicene backbone, contributes to its remarkable properties. It forms metastable films and blends well with polymethyl methacrylate (PMMA). Additionally, DNT’s dense packing in amorphous films leads to the observed high refractive index. Researchers have even modified DNT to create halogen-free vinyl monomers, which can be easily polymerized into vinyl polymers with refractive indices ranging from 1.72 to 1.74. These materials exhibit film-forming ability, high thermal stability, and transparency in the visible region. Consequently, DNT represents a new avenue for developing organic polymeric high refractive index materials .

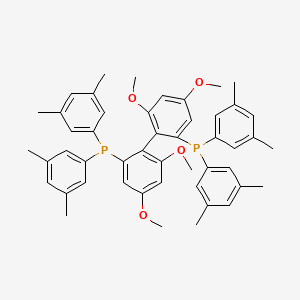

Ligands in Catalysis

While DNT itself is not directly used as a ligand, related compounds based on its structure have been employed in catalysis. For instance, (11bR)-2,6-Bis(diphenylphosphino)-N,N-dimethyldinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine serves as a phosphine-phosphoramidite ligand. It facilitates the stereoselective preparation of aminoesters via rhodium-catalyzed enantioselective hydrogenation of dehydroaminoesters .

Further Exploration

While the above applications highlight DNT’s potential, ongoing research may uncover additional uses. Scientists continue to investigate its properties, stability, and compatibility with other materials. As our understanding grows, we may discover novel applications in fields such as materials science, optics, and catalysis.

属性

IUPAC Name |

13-hydroxy-10,16-bis(4-methoxyphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H25O6P/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31-32-28-10-6-4-8-24(28)20-30(22-13-17-26(38-2)18-14-22)34(32)40-41(35,36)39-33(29)31/h3-20H,1-2H3,(H,35,36) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAHTRYNNHMVQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=O)(OC5=C4C6=CC=CC=C6C=C5C7=CC=C(C=C7)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25O6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

560.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B3177110.png)

![2-[(4R)-4,5-Dihydro-4-isopropyl-2-oxazolyl]pyridine](/img/structure/B3177130.png)

![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene](/img/structure/B3177200.png)